molecular formula C9H7BrN4O B2560304 4-Amino-6-bromocinnoline-3-carboxamide CAS No. 161373-36-0

4-Amino-6-bromocinnoline-3-carboxamide

Katalognummer: B2560304
CAS-Nummer: 161373-36-0
Molekulargewicht: 267.086
InChI-Schlüssel: JMIWVFJTQUWLAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-bromocinnoline-3-carboxamide is a chemical compound with the CAS Number: 161373-36-0 . It is used in the field of pharmaceutical testing and is also used in the manufacture of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular weight of this compound is 267.08 . The InChI code for the compound is 1S/C9H7BrN4O/c10-4-1-2-6-5 (3-4)7 (11)8 (9 (12)15)14-13-6/h1-3H, (H2,11,13) (H2,12,15) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 267.08 . The compound has a storage temperature of 28 C . Other physical and chemical properties like boiling point and density are predicted to be 504.9±60.0 °C and 1.814±0.06 g/cm3 respectively .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Biological Activity of Nucleoside Analogs :

    • A study focused on the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which involved high-temperature glycosylation and subsequent transformations. These compounds showed significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
  • Antiviral and Antitumor Properties of Pyrrolopyrimidine Derivatives :

    • Another study synthesized 7-substituted 4-aminopyrrolo[2,3-d]pyrimidine derivatives and tested them for activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). These derivatives, particularly the thioamide ones, showed good inhibitory effects on HCMV and HSV-1 (Renau et al., 1996).
  • Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives :

    • A 2015 study synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, demonstrating significant antimicrobial activity against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Kolisnyk et al., 2015).
  • Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase :

    • Research in 2016 identified a novel series of 3-quinoline carboxamides as potent and selective inhibitors of ATM kinase. These inhibitors demonstrated efficacy in combination with DNA-strand-break-inducing agents in disease-relevant models (Degorce et al., 2016).
  • Synthesis and Anticancer Evaluation of Pyrazolopyrimidines :

    • A study conducted in 2016 synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. These compounds showed potential as anticancer agents (Rahmouni et al., 2016).
  • Synthesis of Novel DNA Ligase Inhibitors with Anti-Staphylococcal Activity :

    • Research in 2012 focused on synthesizing 2-amino-[1,8]-naphthyridine-3-carboxamides, potent inhibitors of bacterial DNA ligases, displaying promising in vitro and in vivo anti-staphylococcal activity (Surivet et al., 2012).
  • Synthesis of Quinazoline Derivatives as Potential Inhibitors of EGFR and HER-2 Tyrosine Kinases :

    • A 2001 study synthesized new 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as potential inhibitors of EGFR and HER-2 tyrosine kinases. These compounds showed enhanced antitumor activity in various models (Tsou et al., 2001).

Safety and Hazards

The safety data sheet (MSDS) for 4-Amino-6-bromocinnoline-3-carboxamide can be found online . It’s important to refer to this document for detailed safety and handling information.

Eigenschaften

IUPAC Name

4-amino-6-bromocinnoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWVFJTQUWLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.